molecular formula C17H20ClN5O B2893766 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097921-19-0

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2893766
CAS No.: 2097921-19-0
M. Wt: 345.83
InChI Key: HDRFJQOXWQEPMM-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, upon binding to the GPR119 receptor, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:

These pathways play a crucial role in regulating blood glucose levels and are therefore of significant interest in the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in a dual mechanism for lowering plasma glucose levels . By stimulating insulin release and promoting incretin secretion, it helps regulate blood glucose levels, making it a potential new treatment for type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The compound’s interaction with GPR119 has been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function by stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GPR119. This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .

Dosage Effects in Animal Models

In animal models, a dose response was observed for glucose lowering, and statistically significant reductions were apparent at 3 and 30 mg/kg . This suggests that the effects of this compound vary with different dosages.

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFJQOXWQEPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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